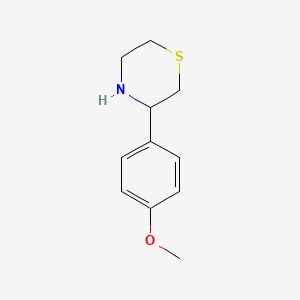

3-(4-Methoxyphenyl)thiomorpholine

描述

Significance and Context within Medicinal Chemistry

In the realm of medicinal chemistry, the structure of 3-(4-Methoxyphenyl)thiomorpholine serves as a valuable scaffold for the design of new therapeutic agents. chemimpex.com The presence of the thiomorpholine (B91149) moiety is of particular interest. The sulfur atom within this ring can increase the lipophilicity of a molecule, a critical factor in determining how a drug is absorbed, distributed, metabolized, and excreted. Furthermore, the sulfur atom is considered a "metabolically soft spot," meaning it can be easily oxidized in the body, which can be advantageous for designing drugs with specific metabolic pathways. mdpi.com

The methoxyphenyl group attached to the thiomorpholine ring also plays a crucial role. It can enhance the solubility and bioavailability of a compound, which are essential for effective drug formulation and delivery. chemimpex.com Researchers have leveraged these properties in the design of various biologically active molecules, demonstrating the compound's potential in developing new treatments. chemimpex.com The strategic replacement of a morpholine (B109124) group with a thiomorpholine group is a known strategy in drug development to fine-tune the physicochemical properties of a lead compound. mdpi.com

Applications in Pharmaceutical Development

The application of this compound extends directly into pharmaceutical development, where it functions as a key component in the synthesis of novel drugs. chemimpex.com It has been identified as a crucial intermediate in the creation of various pharmaceuticals, with notable use in the development of analgesics and anti-inflammatory drugs. chemimpex.com The versatility of the thiomorpholine scaffold allows for the generation of diverse libraries of compounds that can be screened for a wide range of biological activities.

For instance, related thiomorpholine derivatives have been investigated for their potential as antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents. mdpi.com The ability to modify the core structure of this compound allows for the optimization of pharmacological activity and the reduction of potential side effects, a cornerstone of modern drug discovery.

Role as a Key Intermediate in Drug Synthesis

The utility of this compound as a key intermediate is a recurring theme in its application. chemimpex.com An intermediate in chemical synthesis is a molecule that is formed from the reactants and reacts further to give the desired product. The study of reaction intermediates is crucial for understanding reaction mechanisms. nih.gov In the context of drug synthesis, intermediates like this compound are foundational building blocks that are transformed through a series of chemical reactions into the final active pharmaceutical ingredient (API). nih.gov

Its stable yet reactive nature makes it an ideal starting point for complex multi-step syntheses. chemimpex.com The thiomorpholine ring can participate in various chemical transformations, allowing for the attachment of different functional groups and the construction of more elaborate molecular architectures. This adaptability is essential for medicinal chemists who need to synthesize a variety of structurally related compounds to explore structure-activity relationships (SAR) and identify the most promising drug candidates.

Relevance in Agrochemical Formulations

Beyond pharmaceuticals, this compound has found applications in the agrochemical industry. chemimpex.com It serves as a building block for the development of new pesticides and herbicides. chemimpex.com The ability of this compound and its derivatives to interact with biological systems is not limited to human medicine; it can also be harnessed to target specific biochemical pathways in pests and plant pathogens. chemimpex.com

The development of effective and selective agrochemicals is crucial for modern agriculture. By incorporating the this compound scaffold, researchers can create novel crop protection products with improved efficacy. chemimpex.com Related structures have been explored for their potential as fungicides in both medical and agricultural contexts. mdpi.com

Use in Biochemical Research for Biological System Interactions

In biochemical research, this compound is utilized as a tool to study interactions within biological systems. chemimpex.com By observing how this compound and its derivatives interact with specific proteins, enzymes, and receptors, scientists can gain a deeper understanding of cellular processes and the mechanisms underlying various diseases. chemimpex.com This fundamental research is essential for identifying new drug targets and developing novel therapeutic strategies. The interactions of such compounds can be studied using various techniques to elucidate their binding modes and biological effects.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-methoxyphenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOTYVRGKFWQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CSCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394965 | |

| Record name | 3-(4-methoxyphenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-27-6 | |

| Record name | 3-(4-methoxyphenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Methoxyphenyl Thiomorpholine and Its Derivatives

General Synthetic Strategies for Thiomorpholine (B91149) Derivatives

The synthesis of the thiomorpholine ring system can be achieved through several established chemical routes. These strategies often involve the formation of the core heterocyclic structure from acyclic precursors containing the necessary nitrogen, sulfur, and carbon atoms.

Common approaches to unsubstituted or alkyl-substituted thiomorpholines include:

Cyclization of Amino-Mustard Species: This method involves the intramolecular cyclization of compounds like 2-(2-chloroethylthio)ethylamine hydrochloride, typically mediated by a base, to form the thiomorpholine ring. acs.orggoogle.com

Reduction of Thiomorpholin-3-ones: Thiomorpholin-3-one (B1266464), which can be prepared from starting materials like ethyl mercaptoacetate (B1236969) and aziridine, can be reduced using reagents such as lithium aluminum hydride (LiAlH₄) to yield thiomorpholine. acs.orggoogle.com

Intramolecular Hydrothioalkoxylation: Nitrogen-tethered alkenes can undergo an intramolecular hydrothioalkoxylation reaction, mediated by catalysts like boron trifluoride etherate, to produce thiomorpholine derivatives. organic-chemistry.org

Photochemical Thiol-Ene Reaction: A continuous flow method has been developed utilizing a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, followed by a base-mediated cyclization to generate thiomorpholine. acs.org

From 1,2-Amino Alcohols: While more common for morpholine (B109124) synthesis, analogous approaches using 1,2-amino thiols can be envisioned for preparing thiomorpholines. nih.gov

These methods provide access to the basic thiomorpholine core, which can then be functionalized, or they can be adapted by using substituted precursors to generate more complex derivatives.

Synthesis of 3-(4-Methoxyphenyl)thiomorpholine

The introduction of an aryl substituent at the 3-position of the thiomorpholine ring requires specific synthetic strategies. While a direct, one-pot synthesis of this compound is not extensively detailed in readily available literature, its preparation can be inferred from established methods for synthesizing 3-substituted thiomorpholines. A plausible approach involves the construction of the heterocyclic ring from precursors already containing the 4-methoxyphenyl (B3050149) moiety. For instance, a strategy could involve the cyclization of a precursor like 2-((2-haloethyl)thio)-1-(4-methoxyphenyl)ethan-1-amine.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a common method for arylating amines. In the context of thiomorpholine synthesis, this reaction is typically used to attach an aryl group to the nitrogen atom (N-arylation). For example, 4-(4-nitrophenyl)thiomorpholine (B1608610) is synthesized by reacting thiomorpholine with 4-fluoronitrobenzene in the presence of a base. mdpi.com In this reaction, the nitrogen atom of the thiomorpholine acts as the nucleophile, displacing the fluorine atom on the electron-deficient aromatic ring. mdpi.com

However, forming a carbon-carbon bond at the 3-position via SNAr is not a standard approach. The synthesis of 3-arylthiomorpholines generally relies on cyclization strategies rather than direct arylation of the C3 position of a pre-existing thiomorpholine ring.

Mannich Reactions in the Synthesis of Related Thiomorpholine Compounds

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. uobaghdad.edu.iq It is a powerful tool for introducing an aminomethyl group into a molecule. uobaghdad.edu.iq Thiomorpholine itself can be used as the amine component in Mannich reactions to synthesize various derivatives. jchemrev.com For example, thiomorpholine can react with formaldehyde (B43269) and a suitable C-H acidic compound to yield a thiomorpholinomethyl derivative. While a direct synthesis of this compound via a standard Mannich reaction is not apparent, variations or multi-step sequences involving Mannich-type intermediates could potentially be employed in the synthesis of precursors for 3-arylthiomorpholines.

Derivatization Strategies of the Thiomorpholine Core

The this compound molecule possesses two key sites for further chemical modification: the sulfur atom and the secondary amine nitrogen. These sites allow for a range of derivatization strategies to access new analogues with potentially modulated properties.

Synthesis of Thiomorpholine 1,1-Dioxide Derivatives

The sulfur atom in the thiomorpholine ring can be readily oxidized to form the corresponding sulfoxide (B87167) or sulfone (1,1-dioxide). The oxidation to thiomorpholine 1,1-dioxide is a common transformation. This is typically achieved using strong oxidizing agents. For instance, the oxidation of a protected thiomorpholine can be carried out using potassium permanganate (B83412) to yield the thiomorpholine-1,1-dioxide amino-protected compound, which is then deprotected.

While a specific protocol starting from this compound is not detailed, a general procedure would involve reacting it with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) in a suitable solvent. The resulting this compound 1,1-dioxide would exhibit altered polarity, solubility, and hydrogen bonding capabilities compared to the parent compound.

Table 1: General Oxidation of Thiomorpholine

| Starting Material | Reagent | Product |

|---|---|---|

| Thiomorpholine | Potassium Permanganate | Thiomorpholine 1,1-Dioxide |

Formation of Amide Derivatives

The secondary amine in the thiomorpholine ring is nucleophilic and can be acylated to form amide derivatives. This is a standard and versatile reaction in organic synthesis. The general method involves reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct.

For the synthesis of an amide derivative of this compound, the compound would be treated with the desired acyl chloride or anhydride. For example, reaction with acetyl chloride would yield N-acetyl-3-(4-methoxyphenyl)thiomorpholine. This derivatization strategy is widely used in medicinal chemistry to modify the pharmacokinetic properties of a lead compound.

Table 2: General Amide Formation

| Amine | Acylating Agent | Base | Product |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Triethylamine | N-Acyl-3-(4-methoxyphenyl)thiomorpholine |

Conjugation with Heterocyclic Moieties (e.g., Thiadiazoles, Triazoles, Pyrazoles)

The covalent linking of the thiomorpholine scaffold to various heterocyclic rings, such as thiadiazoles, triazoles, and pyrazoles, is a common strategy to generate novel molecular architectures with diverse biological activities. These conjugations often involve multi-step synthetic sequences.

For instance, thiadiazole derivatives can be synthesized by reacting thiosemicarbazide (B42300) with an appropriate carboxylic acid derivative, followed by cyclization. nih.gov The resulting amino-thiadiazole can then be coupled with a suitably functionalized thiomorpholine derivative. A notable example involves the synthesis of N-[5-(5-nitro-2-heteroaryl)-1,3,4-thiadiazol-2-yl]thiomorpholines. nih.gov

Triazole-containing compounds can be prepared through various methods, including the copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry." nih.govnih.gov This reaction provides a highly efficient and regioselective means of linking a thiomorpholine unit bearing an azide (B81097) or alkyne function to a triazole precursor. nih.gov

The synthesis of pyrazole-conjugated thiomorpholines can be achieved through the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, where one of the precursors contains the thiomorpholine moiety. The Zn(quinoline)2Cl2 complex has been shown to be an effective reagent in the synthesis of zinc azaphthalocyanines substituted with pyrazole (B372694) and thiomorpholine groups. researchgate.net

Metal Complex Formation with Thiomorpholine Ligands

The sulfur and nitrogen atoms within the thiomorpholine ring provide excellent coordination sites for metal ions, leading to the formation of a wide array of metal complexes. rsc.orgrsc.orgwikipedia.org The coordination can occur through the sulfur atom, the nitrogen atom, or both, depending on the metal ion and the reaction conditions.

For example, thiomorpholin-3-one, a related derivative, forms six-coordinate complexes with cobalt(II) and Group VIB metal carbonyls. rsc.org In the case of the metal carbonyls (Cr, Mo, W), the resulting complexes of the type [M(CO)4(tm)2] are diamagnetic, and spectroscopic data suggest that the thiomorpholin-3-one ligand is S-bonded in a cis-configuration. rsc.org With cobalt(II) halides, paramagnetic complexes of the formula [Co(tm)6]X2,2H2O are formed, which are also S-bonded. rsc.org

Complexes with Group IIB metals (Zn, Cd, Hg) have also been prepared. rsc.org The nature of the bonding in these complexes is dependent on the metal. For instance, with thiomorpholin-3-one, zinc and cadmium complexes are O-bonded, while the mercury complexes are S-bonded. rsc.org These complexes often exhibit tetrahedral or polymeric halide-bridged structures. rsc.org The study of transition metal thiolate complexes is a broad field, with applications in bioinorganic chemistry, particularly in modeling the active sites of metalloenzymes. wikipedia.orgnih.gov

Green Chemistry Approaches in the Synthesis of Related Compounds

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for heterocyclic compounds. rsc.orgnih.gov Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One such approach is the use of deep eutectic solvents (DES) as a reaction medium. A choline (B1196258) chloride-urea-based DES has been successfully employed for the synthesis of thioamides in good to excellent yields from aldehydes or ketones, secondary amines, and elemental sulfur, without the need for a catalyst. rsc.org This method offers advantages such as biodegradability of the solvent, reduced energy consumption, and the potential for solvent recycling. rsc.org

Another green synthetic strategy involves the use of water as a solvent. The synthesis of certain imidazole (B134444) hybrids has been optimized in water at an acidic pH, which facilitates the replacement of a nitro group with a carbon nucleophile. nih.gov Photocatalytic methods under continuous flow conditions also represent a scalable and greener alternative for the synthesis of thiomorpholines. organic-chemistry.org

Characterization Techniques in Synthetic Studies

The structural elucidation and confirmation of newly synthesized this compound derivatives and related compounds rely on a combination of modern spectroscopic and analytical techniques. mdpi.comnih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR)

NMR spectroscopy is a cornerstone for the characterization of organic molecules.

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For thiomorpholine derivatives, characteristic signals are observed for the methylene (B1212753) protons of the thiomorpholine ring and the protons of the substituted phenyl group. mdpi.comresearchgate.net For example, in 4-(4-nitrophenyl)thiomorpholine, the methylene protons adjacent to the nitrogen and sulfur atoms appear as multiplets. mdpi.com

¹³C NMR is used to determine the number of non-equivalent carbon atoms and their electronic environment. The chemical shifts of the carbon atoms in the thiomorpholine ring and the aromatic ring are diagnostic. mdpi.comchemicalbook.com For instance, the ¹³C NMR spectrum of 4-(4-nitrophenyl)thiomorpholine shows distinct signals for the aromatic carbons and the two different methylene carbons of the thiomorpholine ring. mdpi.com

³¹P NMR is specifically used for compounds containing phosphorus, such as those resulting from reactions with dialkyl or trialkyl phosphites. researchgate.net

Table 1: Representative NMR Data for a Thiomorpholine Derivative

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule. rsc.orgrsc.orgresearchgate.net The stretching and bending vibrations of specific bonds give rise to characteristic absorption bands. For thiomorpholine derivatives, key absorptions include C-H, C-N, C-S, and aromatic C=C stretching vibrations. In metal complexes, changes in the vibrational frequencies of the ligand upon coordination can provide evidence for the mode of bonding (e.g., through S or N). rsc.orgrsc.org

Table 2: Key FT-IR Absorption Bands for Thiomorpholine-Related Compounds

| Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=C (aromatic) | 1600-1450 |

| C-N | 1250-1020 |

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. mdpi.comnih.govnist.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Elemental analysis provides the percentage composition of elements (C, H, N, S) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the purity and composition of the synthesized compound. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(4-Nitrophenyl)thiomorpholine |

| Thiadiazole |

| Triazole |

| Pyrazole |

| Thiomorpholin-3-one |

| Thioamide |

| Imidazole |

| Zinc azaphthalocyanine |

| N-[5-(5-nitro-2-heteroaryl)-1,3,4-thiadiazol-2-yl]thiomorpholine |

| Choline chloride |

Pharmacological and Biological Activities of 3 4 Methoxyphenyl Thiomorpholine and Its Analogues

Overview of Thiomorpholine (B91149) Scaffold Bioactivity

The thiomorpholine ring is a privileged scaffold in drug discovery, recognized for its presence in a wide array of biologically active compounds. researchgate.net It is a six-membered saturated heterocycle where a sulfur atom replaces the oxygen of a morpholine (B109124) ring. researchgate.net This structural feature often contributes to improved pharmacokinetic profiles of drug candidates. nih.gov The sulfur atom can increase lipophilicity and provides a site for metabolic oxidation, which can be advantageous in drug design. mdpi.com

Thiomorpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antitubercular, antiprotozoal, antimalarial, antioxidant, and hypolipidemic effects. researchgate.netjchemrev.comjchemrev.com The versatility of this scaffold allows for substitutions at various positions, enabling the synthesis of large libraries of compounds for screening against different molecular targets. researchgate.netjchemrev.com This adaptability has made thiomorpholine and its analogues indispensable in the development of new therapeutic agents. researchgate.netjchemrev.com For instance, the well-known antibiotic Linezolid contains a related morpholine ring, highlighting the importance of this class of heterocycles in medicine. researchgate.net

Anticancer / Antiproliferative Activity

Derivatives of the thiomorpholine and related scaffolds have shown notable potential as anticancer agents, with research focusing on their effects on various cancer cell lines and the underlying mechanisms of action.

In Vitro Studies Against Cancer Cell Lines (e.g., MCF-7, Hela, A-549)

The cytotoxic effects of thiomorpholine analogues and related structures have been evaluated against several human cancer cell lines. A thiazole (B1198619) derivative bearing a 4-methoxyphenyl (B3050149) group, [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide, demonstrated varied antiproliferative activity across different cell lines. Its efficacy was most pronounced against leukemia cells (HL-60 and Jurkat), followed by hepatocarcinoma (HepG2), cervical cancer (in this case, KB-3-1, not HeLa), lung carcinoma (A549), glioblastoma, and finally, breast carcinoma (MCF-7). biopolymers.org.uadmed.org.ua

Specifically, the IC₅₀ values—the concentration required to inhibit the growth of 50% of cells—highlight this differential sensitivity. For the aforementioned thiazole derivative, the IC₅₀ was 7.5 µg/mL for HL-60 cells. dmed.org.ua In another study, a methanolic extract of Artocarpus heterophyllus showed cytotoxic activity against the A549 lung cancer cell line with an IC₅₀ value of 35.27 µg/mL, while showing no activity against HeLa and MCF-7 cell lines. japsonline.com

Other studies on different, yet structurally related, heterocyclic compounds have also reported activity against these common cell lines. For example, certain thiophene (B33073) derivatives and isatin-based compounds have shown potent antiproliferative effects against HeLa, MCF-7, and A549 cells. nih.govnih.gov

| Compound/Extract | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | dmed.org.ua |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | 8.9 µg/mL | dmed.org.ua |

| Methanolic Extract of Artocarpus heterophyllus | A549 (Lung) | 35.27 µg/mL | japsonline.com |

| Methanolic Extract of Artocarpus heterophyllus | HeLa (Cervical) | No Activity | japsonline.com |

| Methanolic Extract of Artocarpus heterophyllus | MCF-7 (Breast) | No Activity | japsonline.com |

Potential Mechanisms of Action (e.g., Inhibition of Cancer Cell Growth, Apoptosis Induction)

The anticancer effects of these compounds are often linked to their ability to halt cell proliferation and induce programmed cell death, or apoptosis. For instance, certain thiophene derivatives have been shown to induce apoptosis by causing changes in the mitochondrial membrane potential (ΔΨm) and increasing the levels of intracellular reactive oxygen species (ROS). nih.gov A loss of mitochondrial membrane potential is a key early event in the apoptotic cascade. nih.gov

In a study on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to the thiomorpholine scaffold, in silico analysis suggested a potential multitarget mechanism of action, with a likely connection to the activity of caspase 8, an initiator caspase in the extrinsic apoptotic pathway. nih.gov However, another study on a specific 5-methoxyindole (B15748) derivative, compound 5o, found that it did not induce a significant increase in caspase 3/7 activity in A-549 cells, suggesting its mechanism might not directly involve this final executioner caspase pathway. nih.gov Instead, that compound was found to cause a lengthening of the G1 phase of the cell cycle, indicating an inhibition of cell cycle progression. nih.gov

Antimicrobial Activity

The thiomorpholine scaffold is also a key component in compounds developed for their antimicrobial properties, showing efficacy against a range of bacteria and fungi.

Antibacterial Efficacy (e.g., Against Gram-positive and Gram-negative bacteria, Staphylococcus aureus)

Thiomorpholine derivatives have been identified as potent antibacterial agents. researchgate.netjchemrev.com They are often incorporated into larger molecular structures to enhance activity. For example, libraries of thiomorpholine phenyloxazolidinones have been synthesized and evaluated, leading to the identification of potent leads with enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. nih.gov

The antibacterial activity of these compounds extends to significant Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org In one study, a rhein-derived compound, RH17, exhibited potent activity against S. aureus isolates with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 16 μg/mL. mdpi.com The mechanism for this compound involved the disruption of the bacterial membrane and an increase in reactive oxygen species. mdpi.com Another study focused on a morpholine-modified ruthenium-based agent, Ru(ii)-3, which showed a strong bactericidal effect against S. aureus with an MIC of only 0.78 μg/mL and was also effective at eradicating biofilms. nih.gov

| Compound Class/Specific Compound | Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| Rhein-derivative (RH17) | Staphylococcus aureus | 8 - 16 µg/mL | mdpi.com |

| Morpholine-modified Ru(ii)-3 | Staphylococcus aureus | 0.78 µg/mL | nih.gov |

| Thiomorpholine phenyloxazolidinones | Haemophilus influenzae | Potent Leads Identified | nih.gov |

| Thiomorpholine phenyloxazolidinones | Moraxella catarrhalis | Potent Leads Identified | nih.gov |

Antifungal Properties

In addition to antibacterial effects, thiomorpholine and related heterocyclic structures have been investigated for their antifungal properties. jchemrev.com The introduction of a thiomorpholine moiety into pyrrole (B145914) derivatives, for example, has been explored to create analogues of the antimycobacterial agent BM 212, with the aim of increasing activity against mycobacteria and fungi like Candida species. nih.gov

Studies on thiophene analogues of the antifungal drug bifonazole (B1667052) showed that some derivatives were highly active against Candida albicans, with potency comparable to established antifungal agents. nih.gov Furthermore, research on 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones reported antifungal activity against pathogenic fungi such as Lomentospora prolificans and Cryptococcus neoformans, demonstrating low MIC values and the ability to cause damage to the fungal cell surface. biorxiv.org

Antimycobacterial Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. Thiomorpholine derivatives have shown promise in this area. Research into pyrrole derivatives has indicated that the introduction of a thiomorpholine moiety can be a valuable strategy in designing new antimycobacterial agents. researchgate.net

A review of morpholine and thiomorpholine scaffolds highlights their use in developing compounds with antitubercular activity. jchemrev.com For instance, certain Schiff base and β-lactam derivatives of thiomorpholine have demonstrated notable activity. One thiomorpholine Schiff base derivative exhibited very good activity against Mycobacterium smegmatis at a concentration of 7.81 μg/mL. jchemrev.com Furthermore, a thiomorpholine analogue of 2-(thiophen-2-yl) dihydroquinoline showed a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against M. tuberculosis H37Rv. researchgate.net While specific data for 3-(4-Methoxyphenyl)thiomorpholine is not extensively documented in the reviewed literature, the activity of these analogues suggests that the thiomorpholine scaffold is a promising pharmacophore for the development of new antimycobacterial drugs.

Table 1: Antimycobacterial Activity of Selected Thiomorpholine Analogues

| Compound/Analogue | Test Organism | Activity (MIC/Concentration) | Reference |

| Thiomorpholine Schiff base derivative | Mycobacterium smegmatis | 7.81 µg/mL | jchemrev.com |

| Thiomorpholine analogue of 2-(thiophen-2-yl) dihydroquinoline | M. tuberculosis H37Rv | 25 µg/mL | researchgate.net |

Anti-inflammatory Properties

Chronic inflammatory diseases represent a significant global health challenge. Thiophene-based compounds, including thiomorpholine derivatives, have been investigated for their anti-inflammatory potential. nih.gov The presence of methoxy (B1213986) groups on these derivatives has been noted as an important structural feature for their anti-inflammatory action. nih.gov

While direct experimental data on the anti-inflammatory properties of this compound is limited in the available scientific literature, related compounds have shown significant effects. For example, studies on thiazolidinedione-quinoline derivatives, which can be considered structural analogues, have demonstrated a significant decrease in the concentration of pro-inflammatory cytokines such as IFN-γ and TNF-α. nih.gov This suggests that the core structure may contribute to anti-inflammatory effects by modulating key inflammatory pathways. Further in vivo studies are necessary to fully elucidate the anti-inflammatory potential of this compound and its direct analogues.

Antioxidant Activity and Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, there is a continuous search for effective antioxidants. Several studies have explored the antioxidant and radical scavenging activities of thiomorpholine derivatives.

A study on N-azole substituted thiomorpholine derivatives revealed their potential as radical scavengers. researchgate.net For instance, a methyl-substituted oxazolyl thiomorpholine dioxide derivative demonstrated radical scavenging activity greater than the standard antioxidant, ascorbic acid, in a DPPH assay. researchgate.net Research on various methoxyphenols has also established their potent radical-scavenging activity against DPPH and other radicals. nih.gov The combination of the methoxyphenyl group and the thiomorpholine ring in this compound suggests a potential for significant antioxidant capacity.

Another study investigating heterocyclic quinazoline-4-one derivatives, some of which contain a methoxyphenyl group, showed high to moderate interactions with the DPPH radical, indicating their ability to donate an electron or hydrogen radical. sapub.org This further supports the potential antioxidant properties of compounds containing the 4-methoxyphenyl moiety.

Table 2: Antioxidant Activity of Selected Analogues

| Compound/Analogue | Assay | Activity (EC20/Percent Inhibition) | Reference |

| 2-Allyl-4-methoxyphenol | DPPH Radical Scavenging | -log EC20 = 0.79 | nih.gov |

| 2,4-Dimethoxyphenol | DPPH Radical Scavenging | -log EC20 = 1.02 | nih.gov |

| Quinazoline-4-one derivative with 4-methoxyphenyl group | DPPH Radical Scavenging | 61.53% inhibition at 1 mg/mL | sapub.org |

Hypolipidemic Activity

Elevated levels of lipids, such as cholesterol and triglycerides, in the blood are major risk factors for cardiovascular diseases. A series of thiomorpholine derivatives have been synthesized and evaluated for their ability to lower these lipid levels. jchemrev.comnih.gov

Research has shown that certain N-substituted thiomorpholine derivatives exhibit significant hypocholesterolemic and hypolipidemic effects. jchemrev.comnih.gov In a study using Triton WR-1339-induced hyperlipidemic rats, a particularly active thiomorpholine derivative with a biphenyl (B1667301) moiety as the N-substituent demonstrated a remarkable reduction in plasma triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels by 80%, 78%, and 76%, respectively. jchemrev.com The proposed mechanism for this activity includes the inhibition of squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis, and the antioxidant properties of the molecules which prevent the oxidation of LDL. jchemrev.com

While specific data for this compound is not available, the potent activity of its N-aryl analogues strongly suggests that this class of compounds holds promise for the development of new hypolipidemic agents. Further investigation into the effects of the 4-methoxyphenyl substitution is warranted.

Table 3: Hypolipidemic Activity of a Potent N-Aryl Thiomorpholine Analogue in Hyperlipidemic Rats

| Lipid Parameter | Percentage Reduction | Reference |

| Triglycerides | 80% | jchemrev.com |

| Total Cholesterol | 78% | jchemrev.com |

| LDL Cholesterol | 76% | jchemrev.com |

Enzyme Inhibition Studies

The interaction of small molecules with specific enzymes is a cornerstone of modern drug discovery. The thiomorpholine scaffold has been explored for its potential to modulate the activity of various enzymes.

Kv7.1 (KCNQ1) Potassium Channel Activation

Voltage-gated potassium channels of the Kv7 family, particularly Kv7.1 (encoded by the KCNQ1 gene), are crucial for regulating neuronal excitability and cardiac action potential. nih.govnih.gov Modulators of these channels are of significant interest for treating conditions like epilepsy and cardiac arrhythmias. nih.govrsc.org While broad-spectrum Kv7 channel openers like flupirtine (B1215404) and retigabine (B32265) are known, the development of subtype-selective modulators is an active area of research. nih.gov Although compounds with methoxyphenyl groups have been investigated as modulators of other potassium channels, specific studies on the activation of Kv7.1 channels by this compound are not prominent in the current literature. The structural features of this compound, however, may warrant its investigation as a potential Kv7.1 channel modulator.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP3A4)

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are central to the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. The potential for thiomorpholine-containing compounds to inhibit CYP enzymes is an important consideration in their development as therapeutic agents.

Studies on thiophene-containing compounds have shown that they can act as time-dependent inhibitors of human P450 3A4. nih.gov This suggests that the sulfur atom within the thiomorpholine ring could potentially interact with the heme iron of the enzyme. Furthermore, research on thiolated polymers has demonstrated their ability to inhibit CYP3A4 activity. nih.gov While direct evidence for the inhibition of CYP3A4 by this compound is lacking in the reviewed literature, the chemical nature of the thiomorpholine ring suggests that this is a plausible area for future investigation to assess its drug interaction potential.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target, particularly in the context of metabolic diseases such as type 2 diabetes and obesity. PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Therefore, inhibitors of PTP1B are of considerable interest as they have the potential to enhance insulin sensitivity.

A study investigating a series of thiomorpholine derivatives demonstrated their inhibitory activity against PTP1B. nih.gov This class of compounds, to which this compound belongs, has shown promising results in in-vitro evaluations. A group of fifteen thiomorpholine derivatives all exhibited inhibitory action against PTP1B, with half-maximal inhibitory concentration (IC50) values ranging from 4 to 45 µM and inhibition constants (Ki) between 2 and 23 µM. nih.gov

While specific inhibitory data for this compound is not detailed in the available literature, the general activity of the thiomorpholine scaffold points to its potential as a PTP1B inhibitor. Docking analyses suggest that these compounds can bind to the active or allosteric sites of the PTP1B enzyme. nih.gov The interaction with the enzyme is influenced by the compound's free binding energy. In some cases, compounds with higher than expected IC50 values were found to bind to peripheral sites with lower free energy, suggesting a complex interaction mechanism. nih.gov

Table 1: PTP1B Inhibition by Thiomorpholine Derivatives

| Parameter | Value Range |

| IC50 | 4 - 45 µM |

| Ki | 2 - 23 µM |

| Data sourced from a study on 15 thiomorpholine derivatives. nih.gov |

Modulatory Effects on Biological Systems

The interaction of small molecules with biological systems is a cornerstone of drug discovery and chemical biology. While detailed studies on the specific modulatory effects of this compound are not extensively documented in peer-reviewed literature, its role as a PTP1B inhibitor suggests its potential to influence a variety of cellular processes.

Interactions with Cellular Processes and Disease Mechanisms

As an inhibitor of PTP1B, this compound and its analogues are predicted to modulate the insulin and leptin signaling pathways. Enhanced insulin signaling can lead to increased glucose uptake in cells, a key mechanism for managing hyperglycemia in diabetes. By preventing the dephosphorylation of the insulin receptor, PTP1B inhibitors can prolong the receptor's activated state, thereby amplifying the insulin signal.

The leptin signaling pathway, which is crucial for the regulation of appetite and energy expenditure, is also negatively regulated by PTP1B. Inhibition of PTP1B could therefore potentiate leptin signaling, which may contribute to weight management in obesity. The potential for PTP1B inhibitors to act as insulin-mimetic and insulin-sensitizing agents underscores their therapeutic promise.

Structure-Activity Relationship (SAR) Studies

The biological potency of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their efficacy and selectivity.

Influence of Substituents on Biological Potency

For PTP1B inhibitors, the nature and position of substituents on the core scaffold play a critical role in determining their inhibitory potency. In the case of this compound, the methoxy group on the phenyl ring is a key feature. The 4-methoxyphenyl group is a common moiety in various biologically active compounds and can influence properties such as lipophilicity and hydrogen bonding capacity, which in turn affect enzyme binding.

General SAR studies on PTP1B inhibitors have revealed that both lipophilicity and electronic properties are important for activity. The presence of specific functional groups can facilitate interactions with key residues in the active or allosteric sites of PTP1B. For instance, the thiomorpholine ring itself, a heterocyclic structure containing both sulfur and nitrogen, provides a three-dimensional framework that can be further functionalized to optimize binding.

Stereoisomerism and Activity

Chirality is a fundamental aspect of molecular recognition in biological systems. The presence of a stereocenter at the 3-position of the thiomorpholine ring in this compound means that it can exist as a pair of enantiomers (R and S isomers). It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

While specific studies on the differential activity of the enantiomers of this compound have not been reported, the stereoselective synthesis of related thiomorpholine-3-carboxylic acid derivatives has been achieved. This indicates that methods for obtaining enantiomerically pure thiomorpholine compounds exist. It is highly probable that the two enantiomers of this compound would display different potencies as PTP1B inhibitors due to the three-dimensional nature of the enzyme's binding pocket. One enantiomer may fit more snugly into the binding site, leading to a more stable and potent interaction, while the other may bind less effectively or not at all. Future research into the stereospecific synthesis and biological evaluation of the individual enantiomers of this compound is warranted to fully elucidate its therapeutic potential.

Computational and Structural Investigations of 3 4 Methoxyphenyl Thiomorpholine and Its Analogues

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools that allow for the prediction and analysis of how a small molecule, or ligand, might interact with a biological target, typically a protein. These studies are fundamental in drug discovery and design.

Ligand-Protein Interactions and Binding Affinity

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a protein target. This allows for the detailed examination of ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for binding. The strength of this binding is quantified by the binding affinity, often expressed as a binding energy value. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, studies on various heterocyclic compounds, including those with structural similarities to 3-(4-methoxyphenyl)thiomorpholine, have utilized docking to understand their binding modes within the active sites of specific enzymes or receptors. nih.govnih.gov The binding affinity of a ligand is a key determinant of its potential efficacy as a drug. Methods like isothermal titration calorimetry (ITC) can experimentally measure binding affinity, providing data that can be used to validate and refine computational models. nih.govnih.gov

Table 1: Example of Molecular Docking Data for a Hypothetical Ligand

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Tyrosine Kinase | Ligand A | -8.5 | MET793, LYS745 |

| COX-2 | Ligand B | -9.2 | ARG513, TYR385 |

| TP Receptor | Ligand C | -7.9 | SER201, ARG295 |

Prediction of Pharmacological Targets

A significant application of computational modeling is the prediction of potential pharmacological targets for a given compound. By screening a compound against a library of known protein structures, it is possible to identify proteins with which the compound is likely to interact. This "reverse docking" approach can help to elucidate the mechanism of action of a compound or identify new therapeutic applications. nih.gov

Systematic prediction of drug-target interactions often involves the use of machine learning models, such as Random Forest (RF) and Support Vector Machines (SVM), trained on large datasets of known drug-target interactions. nih.gov These models can achieve high levels of accuracy in predicting new interactions. nih.gov For example, a structurally similar compound, 4-methoxyamphetamine, is known to bind to adrenergic receptors, suggesting that this compound might also interact with this class of receptors. nih.gov

Quantum-Chemical-Based Investigations

Quantum-chemical methods provide a deeper understanding of the intrinsic properties of molecules by solving the Schrödinger equation. These calculations offer insights into the electronic structure and reactivity of compounds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum-chemical method for calculating the electronic structure of molecules. youtube.com It is employed to optimize the geometry of a molecule, determining its most stable three-dimensional conformation. DFT calculations can also predict various molecular properties, including vibrational frequencies (which can be correlated with experimental infrared and Raman spectra) and NMR chemical shifts. researchgate.netresearchgate.net

For thiomorpholine (B91149) derivatives, DFT calculations have been used to determine the preferred conformation of the thiomorpholine ring, which is typically a chair conformation. mdpi.com These calculations have also been instrumental in understanding how intermolecular interactions in the solid state can influence the molecular conformation. mdpi.com The choice of functional, such as B3LYP, and basis set, like 6-311++G(d,p), is crucial for obtaining accurate results. researchgate.netresearchgate.netnih.gov

Analysis of Molecular and Electronic Properties

DFT calculations allow for the analysis of a molecule's electronic properties, which are key to its reactivity and interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive.

The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding how the molecule will interact with other molecules and biological targets. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties of a Hypothetical Chalcone Derivative

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 3.5 D |

Dynamic Simulation Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can reveal information about the conformational flexibility of a ligand and its target, as well as the stability of the ligand-protein complex. mdpi.com

MD simulations are particularly useful for understanding how a ligand binds to its target and the conformational changes that may occur upon binding. mdpi.combiointerfaceresearch.com The stability of a ligand-protein complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the course of the simulation. nih.govbiointerfaceresearch.com These simulations can also be used to refine the binding poses predicted by molecular docking and to calculate binding free energies with greater accuracy. biointerfaceresearch.com For example, MD simulations of sirtuin complexes have been used to explore different ligand binding conformations and understand the dynamic nature of the binding site. mdpi.com

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for determining the precise molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the packing of molecules in the solid state. For thiomorpholine derivatives, crystallographic studies reveal key structural features that can influence their physical properties and biological interactions.

The solid-state structure of thiomorpholine and its analogues is characterized by specific conformational arrangements. The thiomorpholine ring, a six-membered saturated heterocycle, typically adopts a low-energy chair conformation. mdpi.com This is a common feature for such cyclic systems, minimizing steric and torsional strain.

In a detailed crystallographic study of 4-(4-nitrophenyl)thiomorpholine (B1608610), a close analogue of the title compound, the thiomorpholine ring was confirmed to exist in a chair conformation. mdpi.comresearchgate.net The investigation revealed that the 4-nitrophenyl substituent occupies a quasi-axial position on this ring. mdpi.com Interestingly, this differs from its morpholine (B109124) counterpart, where the same substituent adopts a quasi-equatorial position, highlighting the influence of the heteroatom (sulfur vs. oxygen) on conformational preference. mdpi.com

Computational studies using Density Functional Theory (DFT) on the isolated molecule of 4-(4-nitrophenyl)thiomorpholine predicted that the 4-nitrophenyl group would preferably occupy a quasi-equatorial position. mdpi.com The discrepancy between the calculated gas-phase structure and the observed solid-state structure suggests that intermolecular interactions and crystal packing forces play a significant role in determining the final conformation of the molecule in the crystal lattice. mdpi.com For this compound, while specific crystal data is not widely published, it is expected to exhibit similar conformational behavior, with the thiomorpholine ring in a chair form and the substituted phenyl ring in either an axial or equatorial position influenced by solid-state packing effects.

Tautomerism is not a primary consideration for this compound itself, as it lacks the necessary labile protons and conjugated system for significant tautomeric forms.

The supramolecular architecture of crystalline solids is directed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are crucial in dictating the crystal packing and can influence a molecule's properties.

Hydrogen Bonding: In the crystal structure of the analogue 4-(4-nitrophenyl)thiomorpholine, the primary intermolecular forces are weak C–H···O hydrogen bonds. mdpi.commpg.de These interactions form between the methylene (B1212753) groups of the thiomorpholine ring adjacent to the sulfur atom and the oxygen atoms of the nitro group on a neighboring molecule. mdpi.com This specific interaction leads to the formation of centrosymmetric dimers. mdpi.comresearchgate.net In related structures containing methoxy (B1213986) groups, the oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. cardiff.ac.uk For this compound, the nitrogen atom of the thiomorpholine ring (a secondary amine) provides a hydrogen bond donor (N-H), while the sulfur and the oxygen of the methoxy group can act as hydrogen bond acceptors, creating potential for various hydrogen bonding motifs.

Halogen and Chalcogen Bonds: Halogen bonds and chalcogen bonds are highly directional non-covalent interactions involving halogen (Group 17) and chalcogen (Group 16) atoms, respectively. nih.gov The sulfur atom in the thiomorpholine ring is a chalcogen, capable of participating in chalcogen bonds. nih.gov Studies on co-crystals of 4-iodotetrafluorobenzoic acid with thiomorpholine have demonstrated the formation of I···S halogen bonds. rsc.org The interaction involves an electrophilic region on the halogen atom and the nucleophilic sulfur atom. rsc.orgmdpi.com Similarly, chalcogen-chalcogen interactions, such as S···S bonds, have been observed in derivatives of thiourea. researchgate.net While attractive interactions between halogens and chalcogens like sulfur can occur, they are sometimes not strong enough to overcome repulsive forces to dictate conformational equilibrium. bohrium.com The capacity of the thiomorpholine sulfur to engage in these interactions adds a layer of complexity and potential for designing specific supramolecular assemblies with halogenated analogues.

The table below summarizes the key intermolecular interactions observed in the crystal structure of an analogue.

| Interaction Type | Donor | Acceptor | Description | Reference |

| Hydrogen Bond | C-H (thiomorpholine) | O (nitro group) | Weak interaction leading to the formation of centrosymmetric dimers. | mdpi.com |

| Aromatic Stacking | Phenyl Ring | Phenyl Ring | Face-to-face π-π stacking contributes to crystal stability. | mdpi.com |

The shape of the molecule itself is a critical factor. Methoxybenzyl-containing systems have been described as "V-shaped," which directly impacts how they pack in the solid state. researchgate.net The planarity of different parts of the molecule also plays a role. In a related methoxyphenyl-substituted pyridine, the various rings are not coplanar, and the packing is dominated by C—H⋯π interactions, creating a three-dimensional network. nih.gov The interplay between hydrogen bonds, potential halogen or chalcogen bonds, and van der Waals forces, driven by the need for efficient packing, will ultimately define the supramolecular assembly of this compound and its derivatives. cardiff.ac.uknih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key physicochemical properties, steric features, and electronic attributes that influence activity, QSAR models can predict the potency of new, untested compounds and guide the rational design of more effective analogues. uniroma1.it

For thiomorpholine derivatives and related structures, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven to be particularly useful. researchgate.netnih.gov These approaches analyze the steric and electrostatic fields surrounding a set of aligned molecules to generate a predictive model. uniroma1.it

A 3D-QSAR study on a series of thiomorpholine analogues acting as TACE inhibitors successfully generated statistically significant CoMFA and CoMSIA models. researchgate.net The analysis, based on a receptor-based alignment, provided insights into the structure-activity relationship and was used to design new potential inhibitors with predicted higher activity. researchgate.net The contour maps generated from such models are a key feature; they visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.govresearchgate.net For example, the maps might indicate that steric bulk is favorable in one region, while electronegative groups are preferred in another. researchgate.net

QSAR studies on other classes of compounds highlight parameters that are often crucial. In an analysis of diclofenac (B195802) analogues, lipophilicity and the angle of twist between two phenyl rings were identified as critical for anti-inflammatory activity. nih.gov For a series of methcathinone (B1676376) analogues, steric bulk was found to correlate significantly with their neurochemical effects. nih.gov These examples underscore the ability of QSAR to distill complex structural information into predictive relationships.

The table below summarizes key findings from representative QSAR studies on compounds analogous to or containing the thiomorpholine scaffold.

| Compound Class | QSAR Method | Key Findings | Reference |

| Thiomorpholine Analogues (TACE Inhibitors) | CoMFA, CoMSIA | Generated statistically significant models based on receptor alignment, enabling the design of new inhibitors. | researchgate.net |

| Opioid Receptor Antagonists | CoMFA | Variations in binding affinity were found to be dominated by steric rather than electrostatic interactions. | nih.gov |

| threo-Methylphenidate Analogues | 2D-QSAR, CoMFA | Phenyl ring substitution with electron-withdrawing groups at the 3' or 4' positions improved DAT binding affinity. | researchgate.net |

| Diclofenac Analogues | Classical QSAR | Lipophilicity and the dihedral angle between the phenyl rings were crucial parameters for activity. | nih.gov |

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The thiomorpholine (B91149) ring is a key structural component in many biologically active compounds. jchemrev.comresearchgate.net Its unique physicochemical properties, including its flexible conformation and the presence of both a weak base (nitrogen) and a lipophilic sulfur atom, make it an attractive scaffold for drug design. mdpi.comnih.gov The synthesis of new derivatives of 3-(4-Methoxyphenyl)thiomorpholine is a primary focus of ongoing research. jchemrev.comjchemrev.comresearchgate.net

Key strategies for designing novel derivatives include:

Substitution on the Thiomorpholine Ring: Introducing various substituents at different positions on the thiomorpholine ring can significantly impact the compound's biological activity. jchemrev.com

Modification of the Phenyl Ring: Altering the substitution pattern on the 4-methoxyphenyl (B3050149) group can fine-tune the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. jchemrev.com

Bioisosteric Replacement: The thiophene (B33073) ring, a bioisostere of the phenyl ring, can be incorporated to improve metabolic stability and binding affinity. nih.gov

A variety of synthetic methods are employed to create these new analogs. jchemrev.comjchemrev.com These often involve multi-step reaction sequences, allowing for precise control over the final structure of the molecule. nih.gov The goal is to generate a diverse library of compounds that can be screened for a wide range of biological activities.

Table 1: Examples of Synthetic Approaches for Thiomorpholine Derivatives

| Reaction Type | Description | Reference |

| Nucleophilic Aromatic Substitution | A common method for attaching the phenyl ring to the thiomorpholine nitrogen. | mdpi.com |

| Multi-component Reactions | Efficient one-pot syntheses for creating diverse thiophene and thiomorpholine structures. | nih.gov |

| Metal-catalyzed Cross-coupling | Versatile reactions for forming carbon-carbon and carbon-heteroatom bonds. | nih.gov |

Exploration of New Therapeutic Applications

While existing research has highlighted the potential of thiomorpholine derivatives in various therapeutic areas, there is a continuous effort to identify new applications. jchemrev.comjchemrev.com The broad spectrum of biological activities associated with the thiomorpholine scaffold suggests that its therapeutic potential is far from fully realized. researchgate.netnih.govnih.gov

Current and emerging areas of investigation include:

Anticancer Agents: Thiomorpholine derivatives have shown promise as anticancer agents, targeting various proteins overexpressed in cancer cells. jchemrev.comnih.gov

Antimicrobial Agents: The rise of drug-resistant microbes has spurred the search for new antimicrobial compounds, and thiomorpholine derivatives have demonstrated activity against resistant strains. nih.govnih.gov

Central Nervous System (CNS) Disorders: The physicochemical properties of the morpholine (B109124) and thiomorpholine rings make them well-suited for developing drugs that can cross the blood-brain barrier, a critical requirement for treating CNS disorders. nih.gov

Inflammatory Diseases: Researchers are exploring the potential of thiomorpholine derivatives as anti-inflammatory agents, targeting key molecules in inflammatory pathways. frontiersin.org

Development of Nano-Dispersions for Drug Delivery

A significant challenge in drug development is the poor water solubility of many promising compounds, which can limit their bioavailability. nih.govnih.gov Nanotechnology offers a powerful solution to this problem. By formulating poorly soluble drugs as nanoparticles, it is possible to increase their surface area, enhance their solubility, and improve their absorption in the body. pion-inc.comresearchgate.net

Several nanocarrier systems are being investigated for the delivery of thiomorpholine-based drugs, including:

Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. researchgate.net

Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can be tailored to control the release of the encapsulated drug. researchgate.net

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility and absorption of lipophilic drugs. researchgate.net

The development of nano-dispersions for this compound and its derivatives holds the potential to overcome solubility issues and enhance their therapeutic efficacy. nih.govresearchgate.net

Investigating Mechanisms of Biological Action

A fundamental aspect of drug discovery is understanding how a compound exerts its biological effects at the molecular level. For this compound and its analogs, researchers are actively investigating their mechanisms of action. jchemrev.com This involves identifying the specific cellular components, such as enzymes or receptors, with which these compounds interact. jchemrev.com

Techniques used to elucidate mechanisms of action include:

Molecular Docking: This computational method predicts the binding orientation of a molecule to its target protein, providing insights into the nature of their interaction. nih.gov

Enzyme Inhibition Assays: These experiments measure the ability of a compound to inhibit the activity of a specific enzyme, which can be a key step in a disease process. nih.govnih.gov

Cell-based Assays: These studies examine the effects of a compound on living cells, providing information about its impact on cellular processes such as proliferation and survival. nih.gov

A deeper understanding of the mechanisms of action will facilitate the rational design of more potent and selective drugs. jchemrev.com

Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies

Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics (PD) describes what the drug does to the body. Both PK and PD studies are essential for determining the therapeutic potential of a new drug candidate. nih.govnih.gov

For this compound and its derivatives, PK/PD studies are crucial for:

Optimizing Dosing Regimens: Understanding the PK/PD relationship helps to determine the optimal dose and frequency of administration to achieve the desired therapeutic effect while minimizing side effects.

Improving Bioavailability: The morpholine and thiomorpholine scaffolds are often incorporated into drug candidates to improve their pharmacokinetic properties, such as oral bioavailability. nih.gov

Predicting Drug-Drug Interactions: Metabolism studies can help to identify potential interactions with other drugs that are metabolized by the same enzymes.

In silico ADME predictions and in vitro and in vivo studies are all part of a comprehensive PK/PD evaluation. nih.gov

Addressing Drug Resistance and Selectivity Challenges

The development of drug resistance is a major obstacle in the treatment of many diseases, particularly cancer and infectious diseases. nih.govmdpi.com Researchers are actively seeking new strategies to overcome resistance, including the development of novel compounds that can circumvent existing resistance mechanisms. mdpi.com Thiomorpholine derivatives have shown potential in this regard, with some analogs exhibiting activity against drug-resistant strains of bacteria. nih.gov

Selectivity is another critical challenge in drug design. An ideal drug should interact specifically with its intended target, minimizing off-target effects that can lead to side effects. The design of selective inhibitors often involves fine-tuning the structure of the molecule to maximize its affinity for the target protein while minimizing its interaction with other proteins. nih.govnih.gov

Table 2: Strategies to Address Drug Resistance and Selectivity

| Strategy | Description | Reference |

| Combination Therapy | Using multiple drugs with different mechanisms of action to reduce the likelihood of resistance developing. | nih.govmdpi.com |

| Targeting Novel Pathways | Identifying and targeting new cellular pathways that are essential for the survival of the pathogen or cancer cell. | mdpi.com |

| Structure-Based Drug Design | Using the three-dimensional structure of the target protein to design highly selective inhibitors. | nih.gov |

Role of Thiomorpholine in Drug Discovery and Development Pipelines

The thiomorpholine scaffold is considered a "privileged structure" in medicinal chemistry. jchemrev.comjchemrev.comresearchgate.net This means that it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. nih.govnih.gov The versatility of the thiomorpholine ring, combined with its favorable physicochemical properties, has led to its incorporation into a wide range of drug candidates. jchemrev.comjchemrev.comresearchgate.net

The role of thiomorpholine in drug discovery pipelines includes:

Scaffold for Library Synthesis: The thiomorpholine ring serves as a versatile starting point for the synthesis of large libraries of compounds, which can be screened for a variety of biological activities. nih.gov

Improving Drug-like Properties: The incorporation of a thiomorpholine moiety can improve the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and oral bioavailability. nih.gov

Fragment-Based Drug Discovery: The thiomorpholine ring can be used as a fragment in fragment-based drug discovery, a method for identifying small molecules that bind to a target protein, which can then be elaborated into more potent lead compounds.

As our understanding of the biological roles of thiomorpholine-containing compounds continues to grow, it is likely that this versatile scaffold will play an even more prominent role in the development of new medicines. jchemrev.comjchemrev.comresearchgate.net

常见问题

Q. What are the standard synthetic routes for 3-(4-Methoxyphenyl)thiomorpholine, and how are reaction conditions optimized?

Synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, analogous thiomorpholine derivatives are synthesized by reacting nitrobenzene derivatives with thiomorpholine under basic conditions in solvents like acetonitrile or 1-butanol, with heating to accelerate reactivity . Optimization includes solvent selection (e.g., polar aprotic solvents for better nucleophilicity), temperature control (60–80°C to balance reaction rate and decomposition), and stoichiometric ratios (1:1.2 molar ratio of aryl halide to thiomorpholine to minimize side products). Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR identify the thiomorpholine ring (δ 2.8–3.5 ppm for –S–CH– groups) and the 4-methoxyphenyl moiety (δ 3.8 ppm for –OCH, δ 6.8–7.3 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 209.31 (CHNOS) and fragmentation patterns .

- X-ray Crystallography : While not directly reported for this compound, analogous thiomorpholine derivatives (e.g., ) use crystallography to resolve bond lengths and angles, critical for validating computational models .

Advanced Research Questions

Q. What strategies improve the yield and purity of this compound in multi-step syntheses?

- Intermediate Isolation : Purify intermediates (e.g., 4-methoxyphenylthiol) via recrystallization to eliminate competing side reactions .

- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- In-line Analytics : Employ FTIR or HPLC to monitor reaction progress and optimize quenching times, reducing over-reaction byproducts .

Q. How do structural modifications to the thiomorpholine ring influence biological activity or receptor binding?

- Sulfur Substitution : Replacing the thiomorpholine sulfur with oxygen (morpholine) reduces electron density, altering binding to enzymes like kinases or GPCRs. For example, thiomorpholine derivatives show enhanced interaction with sulfur-binding pockets in kinase ATP domains .

- Aryl Group Variations : Substituting 4-methoxyphenyl with electron-withdrawing groups (e.g., –NO) decreases lipid solubility, impacting cell membrane permeability in in vitro assays . SAR studies require systematic substitutions followed by enzymatic inhibition assays (e.g., IC measurements) .

Q. What computational methods predict the reactivity and stability of this compound?

- DFT Calculations : Density Functional Theory models (e.g., B3LYP/6-311G**) predict electrophilic sites, such as the sulfur atom, for functionalization reactions. These models align with experimental NMR chemical shifts .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous and lipid environments to predict bioavailability. For example, MD trajectories reveal aggregation tendencies in polar solvents, guiding formulation design .

- Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, identifying potential binding poses with targets like serotonin transporters .

Contradictions and Gaps in Literature

- Synthesis Routes : suggests nucleophilic substitution for nitroaryl derivatives, while uses ethylene oxide coupling for morpholine analogs. Researchers must validate which method is optimal for 4-methoxyphenyl specificity.

- Biological Data : Limited direct studies on this compound exist; most inferences derive from structurally related compounds (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。